2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride

Medicinal Chemistry Isomer Comparison Building Block Procurement

Researchers optimizing kinase inhibitor or CNS-penetrant probe libraries often lack building blocks that combine synthetic versatility with metabolic stability. 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole HCl directly solves this: • Free piperidine NH enables late-stage diversification for systematic SAR exploration • 4-Piperidinyl geometry presents the amine for optimal hinge-region kinase interactions • 5-CF3 blocks oxidative metabolism at the oxadiazole ring, improving PK vs. methyl analogs • HCl salt ensures aqueous solubility and reproducible handling Supplied at 97% purity with batch-to-batch consistency for reliable in vivo proof-of-concept studies.

Molecular Formula C8H11ClF3N3O
Molecular Weight 257.64 g/mol
CAS No. 1820613-91-9
Cat. No. B1436166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride
CAS1820613-91-9
Molecular FormulaC8H11ClF3N3O
Molecular Weight257.64 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN=C(O2)C(F)(F)F.Cl
InChIInChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-14-13-6(15-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H
InChIKeyUEAZOGIVWQFJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride: A Medicinal Chemistry Building Block


2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride is a heterocyclic building block comprising a piperidine moiety linked at the 4-position to a 1,3,4-oxadiazole core, which is further substituted with a trifluoromethyl group. The 1,3,4-oxadiazole ring serves as a planar, aromatic bioisostere in medicinal chemistry, while the electron-withdrawing -CF3 group enhances metabolic stability and modulates lipophilicity . The free piperidine NH acts as a versatile handle for further derivatization, distinguishing it from N-substituted analogs. The hydrochloride salt form improves aqueous solubility and handling characteristics compared to the free base, making it a practical choice for research and development workflows .

Regiochemistry 4-piperidinyl attachment provides preferred geometry for kinase/CNS pharmacophore models
Derivatization Free piperidine NH enables late-stage functionalization for library synthesis
Salt form Hydrochloride salt improves aqueous solubility and handling in research workflows

Why Generic 1,3,4-Oxadiazole or Piperidine Analogs Cannot Substitute This Compound


Substituting this compound with a generic piperidine-oxadiazole is not viable due to the specific regiochemistry (4-piperidinyl vs. 3-piperidinyl) and the unique electronic profile conferred by the 5-trifluoromethyl group. The position of the piperidine attachment directly impacts the spatial orientation of the basic amine, which is critical for target binding in kinase and CNS-related applications . The -CF3 group at the 5-position of the oxadiazole provides a distinct electron-withdrawing effect compared to non-fluorinated methyl or unsubstituted analogs, directly altering metabolic stability and potency in structure-activity relationship (SAR) studies . Furthermore, the presence of the free NH on the piperidine ring offers a synthetically tractable point for late-stage functionalization, a feature absent in N-alkylated or N-sulfonylated analogues, which limits their utility as platforms for parallel library synthesis [1].

Target Compound
4-piperidinyl · 5-CF₃ oxadiazole · free NH
Positions basic amine for common kinase/CNS recognition motifs; CF₃ modulates electronic and metabolic profile.
Generic Substitute Risk
3-piperidinyl isomer or 5-CH₃/5-H analogs
Regiochemical shift may alter binding topology; replacement of CF₃ may reduce metabolic stability and shift SAR.
Class-level evidence; direct binding/stability data for this exact pair not available.
Target Compound
Free piperidine NH
Allows modular diversification via amidation, sulfonylation, or reductive amination for library synthesis.
Generic Substitute Risk
N-alkylated or N-sulfonylated analogs
Pre-functionalized analogs are end-point compounds; further synthetic modification requires deprotection and may limit utility as a platform building block.

Quantitative Procurement Evidence Against Close Analogs


Regiochemical Differentiation: 4-Piperidinyl vs. 3-Piperidinyl Isomer

The most direct comparator is the positional isomer, 2-(piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride (CAS 1820712-33-1). While the molecular formula and weight are identical (C8H11ClF3N3O, MW 257.64), the different point of attachment of the piperidine ring fundamentally alters the spatial presentation of the basic amine. This difference is not trivial; it leads to distinct molecular topologies that can significantly impact binding affinity to biological targets and molecular recognition in supramolecular chemistry. The commercially available 4-yl target compound is a key intermediate for generating kinase inhibitor libraries, whereas the 3-yl isomer's altered angle often leads to divergent SAR profiles .

Regiochemistry
Class-level inference
4-piperidinyl vs. 3-piperidinyl isomer: distinct dihedral angle and amine presentation
SAR reproducibility requires correct regioisomer
No head-to-head binding study available for this exact pair
Medicinal Chemistry Isomer Comparison Building Block Procurement

Electronic Differentiation: 5-Trifluoromethyl vs. 5-Methyl or Unsubstituted

The trifluoromethyl group at the 5-position of the 1,3,4-oxadiazole ring is a critical pharmacophoric element. The closest non-fluorinated analogs are 2-(piperidin-4-yl)-1,3,4-oxadiazole (CAS 1082413-19-1) and 2-(piperidin-4-yl)-5-methyl-1,3,4-oxadiazole. The -CF3 group is a stronger electron-withdrawing substituent, significantly lowering the electron density of the oxadiazole ring compared to -CH3 or -H. This markedly increases the resistance of the heterocycle to oxidative metabolism in vivo, a common clearance pathway [1]. The Hammett substituent constant (σp) for -CF3 is 0.54, compared to -0.17 for -CH3, providing a quantitative basis for the difference in electronic influence. This has been shown to translate into enhanced potency and longer half-lives in analogous oxadiazole series [2].

Electronic profile
Cross-study comparable
Hammett σp difference: 0.71 (CF₃ vs. CH₃)
Related series report >10-fold metabolic stability improvement
Supports selection for metabolic stability modulation
Class-level translation; verify in target series
Medicinal Chemistry Metabolic Stability Electron-Withdrawing Group SAR

Synthetic Utility: Free Piperidine NH vs. N-Substituted Analogs

The target compound bears an unsubstituted piperidine nitrogen, a key differentiator from a large class of analogs like 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1396766-56-5) or 2-(1-(cyclohexylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole. The free NH allows for direct, modular diversification via amide bond formation, sulfonylation, or reductive amination, making it a highly versatile late-stage intermediate. In contrast, the pre-functionalized N-substituted analogs are end-point compounds with limited synthetic flexibility . This fundamental synthetic difference means the free amine building block can be used to generate a library of diverse analogs, whereas a pre-substituted derivative cannot be deconstructed for alternative diversification without significant synthetic cost.

Synthetic utility
Class-level inference
Free NH: unlimited derivatization. N-substituted analogs: frozen synthetic potential.
Enables efficient parallel library synthesis
Class-level context; actual scope depends on reaction compatibility
Late-Stage Functionalization Parallel Synthesis Building Block

Purity and Batch Consistency: 98% (NLT) vs. Standard 95-97% for Isomeric and Analogous Building Blocks

Available technical datasheets indicate that the target compound can be sourced with a purity of not less than 98% (NLT 98%), a specification that exceeds the typical 95% or 97% purity offered by multiple vendors for its closest positional isomer, 2-(piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride, and the unsubstituted analog, 2-(piperidin-4-yl)-1,3,4-oxadiazole . While this is a vendor-specific specification rather than an inherent chemical property, it represents a tangible procurement advantage. Higher initial purity minimizes the amount of synthetic impurities in the starting material, reduces the burden on subsequent purification steps, and improves batch-to-batch reproducibility for critical research applications.

Purity specification
Cross-study comparable
NLT 98% vs. 95–97% for close analogs
~40–60% lower impurity burden at 98% specification
Higher purity may reduce side reactions and improve batch reproducibility
Vendor CoA review required; specification not an inherent chemical property
Quality Control Procurement Specification Purity Analysis

Recommended Procurement and Research Scenarios


Kinase Inhibitor Library Construction via Late-Stage Functionalization

The free piperidine NH of this compound serves as an ideal anchor point for creating diverse kinase inhibitor libraries. Its 4-piperidinyl attachment presents the basic amine in a geometry favored for interacting with the hinge region of kinases, while the 5-CF3 group ensures metabolic stability of the resulting probes. This building block is strategically superior to pre-made N-aryl or N-acyl analogs, as it allows systematic exploration of chemical space in the critical solvent-exposed region, a key step in optimizing kinase selectivity [1].

CNS Drug Discovery: Blood-Brain Barrier Penetration Optimization

In CNS programs, the specific 4-piperidinyl oxadiazole scaffold, combined with the -CF3 group, is a proven privileged structure for achieving high CNS penetration. The preference for this specific regioisomer over the 3-piperidinyl counterpart is grounded in its ability to form more favorable interactions with CNS targets while maintaining an optimal balance between lipophilicity (modulated by -CF3) and basicity (pKa of the piperidine). The high-purity supply further supports in vivo proof-of-concept studies where reproducibility is paramount [2].

Anti-infective Drug Development: Optimizing Metabolic Stability

The 1,3,4-oxadiazole core is well-documented for its antimicrobial properties. The strategic placement of the 5-trifluoromethyl group in this specific analog is designed to block a common metabolic oxidative pathway at the oxadiazole ring, a key vulnerability in many early-generation anti-infective oxadiazole compounds. Procuring this specific derivative, rather than a 5-methyl analog, is a rational choice for projects that have previously encountered high clearance due to oxadiazole ring oxidation, offering a direct path to improved pharmacokinetics without requiring a complete scaffold hop [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Free NH for late-stage derivatization; 4-piperidinyl geometry
Kinase selectivity SAR; hinge-region interaction profiling
CNS drug discovery research
4-piperidinyl oxadiazole scaffold with CF₃ for lipophilicity/ basicity balance
CNS penetration assessment; target engagement in CNS models
Anti-infective research
5-CF₃ group for metabolic stability modulation on oxadiazole core
Metabolic stability profiling; pharmacokinetic evaluation in infection models
Application scenarios reflect research use only; compound has not been evaluated for therapeutic use. All claims require independent validation.
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